molecular formula C24H22N2O3 B11357964 N-benzyl-5-(3,4-dimethylphenyl)-N-(furan-2-ylmethyl)-1,2-oxazole-3-carboxamide

N-benzyl-5-(3,4-dimethylphenyl)-N-(furan-2-ylmethyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11357964
M. Wt: 386.4 g/mol
InChI Key: MFQFMQRIXNHOKP-UHFFFAOYSA-N
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Description

“N-BENZYL-5-(3,4-DIMETHYLPHENYL)-N-[(FURAN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE” is a synthetic organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-BENZYL-5-(3,4-DIMETHYLPHENYL)-N-[(FURAN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Benzyl and Furan-2-yl Methyl Groups: These groups can be introduced via nucleophilic substitution reactions.

    Final Coupling: The final step involves coupling the intermediate with the carboxamide group under specific conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-BENZYL-5-(3,4-DIMETHYLPHENYL)-N-[(FURAN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The benzyl and furan-2-yl methyl groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic or electrophilic reagents can be used depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Possible therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-BENZYL-5-(3,4-DIMETHYLPHENYL)-N-[(FURAN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE” would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-5-phenyl-1,2-oxazole-3-carboxamide
  • N-Benzyl-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide
  • N-Benzyl-5-(furan-2-yl)-1,2-oxazole-3-carboxamide

Uniqueness

“N-BENZYL-5-(3,4-DIMETHYLPHENYL)-N-[(FURAN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE” is unique due to the specific combination of functional groups and the presence of both benzyl and furan-2-yl methyl groups. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C24H22N2O3

Molecular Weight

386.4 g/mol

IUPAC Name

N-benzyl-5-(3,4-dimethylphenyl)-N-(furan-2-ylmethyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C24H22N2O3/c1-17-10-11-20(13-18(17)2)23-14-22(25-29-23)24(27)26(16-21-9-6-12-28-21)15-19-7-4-3-5-8-19/h3-14H,15-16H2,1-2H3

InChI Key

MFQFMQRIXNHOKP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)N(CC3=CC=CC=C3)CC4=CC=CO4)C

Origin of Product

United States

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